TCS 46B

Übersicht

Beschreibung

This compound has an inhibitory concentration (IC50) of 5.3 nanomolar for the NR1A/2B receptor, making it highly effective in blocking this receptor subtype . TCS 46b is also known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) due to the presence of an alkyne group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCS 46b involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

Introduction of Alkyne Group: An alkyne group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Final Assembly: The final step involves the coupling of the benzimidazole core with a benzylpiperidine moiety through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

TCS 46b undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

TCS 46b has a wide range of scientific research applications, including:

Wirkmechanismus

TCS 46b exerts its effects by selectively binding to the NR1A/2B subtype of NMDA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions through the receptor channel, which is crucial for synaptic plasticity and neurotransmission. The compound’s selectivity for the NR1A/2B subtype over other NMDA receptor subtypes (such as NR1A/2A and NR1A/2C) is due to its unique binding affinity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MK-801: Ein weiterer NMDA-Rezeptor-Antagonist, jedoch mit geringerer Selektivität für NR1A/2B.

Memantin: Klinisch bei Alzheimer-Krankheit eingesetzt, mit einem anderen Bindungsprofil im Vergleich zu TCS 46b.

Ifenprodil: Selektiv für NR1A/2B, jedoch mit anderen pharmakokinetischen Eigenschaften

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität und Potenz für den NR1A/2B-Subtyp, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht. Seine Fähigkeit, CuAAc-Reaktionen zu durchlaufen, erhöht auch seine Vielseitigkeit in der chemischen Synthese .

Biologische Aktivität

TCS 46B (CAS: 302799-86-6) is a compound recognized for its selective antagonistic activity on the NMDA receptor, specifically targeting the GluN1A/GluN2B subtypes. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

Overview of this compound

This compound is classified as an orally active , subtype-selective antagonist of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The compound exhibits varying inhibitory potency across different receptor subtypes:

| Receptor Subtype | IC50 Value (nM) |

|---|---|

| GluN1A/GluN2B | 5.3 |

| GluN1A/GluN2C | >100,000 |

| GluN1A/GluN2B (NR1A/2B) | 35,000 |

These values indicate that this compound has a strong affinity for the GluN1A/GluN2B receptor subtype compared to other NMDA receptor subtypes, suggesting its potential therapeutic applications in conditions where modulating NMDA receptor activity is beneficial .

The primary mechanism by which this compound exerts its biological effects involves the modulation of glutamatergic signaling pathways. By antagonizing the NMDA receptor, this compound can reduce excitotoxicity—a process linked to various neurodegenerative diseases. The compound has been shown to potentiate the effects of L-DOPA in models of Parkinson's disease, specifically in 6-OHDA-lesioned rats , enhancing dopaminergic signaling and potentially improving motor function .

Research Findings

Recent studies have explored the effects of this compound on cellular models:

- Cell Proliferation and Apoptosis : In HepG2 cells, this compound was found to induce significant cytotoxic effects, leading to cell cycle arrest and apoptosis. The compound activated the p53-mediated apoptotic pathway in a caspase-independent manner, highlighting its potential as an anti-cancer agent .

- Transcriptomic Changes : A transcriptomic analysis revealed that exposure to this compound triggered extensive gene expression changes associated with stress response and metabolic regulation. Notably, it enhanced glycolytic metabolism and oxidative stress responses, indicating its multifaceted role in cellular signaling .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound demonstrated its ability to mitigate neuronal damage in models of excitotoxicity. The administration of this compound prior to exposure to glutamate resulted in reduced neuronal death and improved survival rates, suggesting its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Synergistic Effects with L-DOPA

In animal models simulating Parkinson's disease, this compound was administered alongside L-DOPA. The results indicated a marked improvement in motor function compared to L-DOPA treatment alone. This synergy suggests that this compound could enhance the therapeutic efficacy of existing treatments for Parkinson's disease .

Eigenschaften

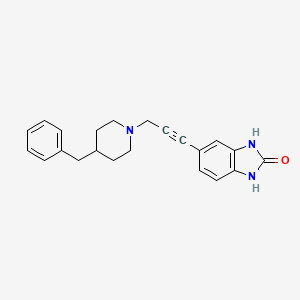

IUPAC Name |

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEXWPHPFZLTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432052 | |

| Record name | TCS 46B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302799-86-6 | |

| Record name | TCS 46B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.